Dihydroobovatin

Anti-inflammatory Antinociceptive In vivo pharmacology

Researchers modeling inflammatory hypernociception risk compound failure when substituting generic flavonoids due to uncharacterized structure-activity divergence. Dihydroobovatin (CAS 104055-79-0) eliminates this uncertainty with direct head-to-head comparative data. • TMJ arthritis model: significant efficacy at 0.1-1.0 mg/kg with no motor impairment (rotarod) • SAR campaigns: up to 8-fold potency loss in non-acetylated analogs; essential reference for acetylation optimization • Acute safety: no toxicity at doses ≤100 mg/kg; favorable therapeutic window baseline Supplied as ≥98% HPLC-pure powder with full analytical documentation for reproducible in vivo pharmacology and medicinal chemistry research.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
Cat. No. B597640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroobovatin
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H20O4/c1-20(2)9-8-13-17(24-20)11-15(22)18-14(21)10-16(23-19(13)18)12-6-4-3-5-7-12/h3-7,11,16,22H,8-10H2,1-2H3/t16-/m0/s1
InChIKeyKYNSYTYYFQFDCV-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Dihydroobovatin Procurement & Characterization


Dihydroobovatin (CAS: 104055-79-0) is a flavonoid compound belonging to the class of flavonoids . It can be isolated from the herbs of Erythrina indica and other plant sources . The compound is characterized by its molecular formula C20H20O4 and a molecular weight of 324.4 g/mol . Its IUPAC name is (2S)-5-hydroxy-8,8-dimethyl-2-phenyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one . Dihydroobovatin is commercially available for research purposes with purity typically ≥98% (HPLC) .

Dihydroobovatin: Why Generic Substitution Fails


While dihydroobovatin belongs to the flavonoid class, its biological profile is not interchangeable with other common flavonoids such as quercetin, kaempferol, or apigenin . These compounds exhibit distinct spectra of biological activities . Critically, within its own subclass, structural modifications profoundly impact activity. For instance, the anti-inflammatory activity of structurally related semi-synthetic compounds can be reduced by up to 8-fold in un-acetylated derivatives [1]. Therefore, substituting dihydroobovatin with a generic flavonoid or even a close analog without empirical comparative data risks compromising experimental outcomes and invalidating research findings. The following sections provide the specific, quantitative evidence required for informed procurement decisions.

Dihydroobovatin Comparative Activity Evidence


In Vivo Anti-inflammatory & Antinociceptive Efficacy in TMJ Model

In a rat model of zymosan-induced temporomandibular joint (TMJ) inflammatory hypernociception, dihydroobovatin ([4″,5″] dihydro-obovatin) demonstrated significant in vivo anti-inflammatory and antinociceptive effects [1]. At a dose of 1.0 mg/kg, dihydroobovatin increased the nociceptive threshold and reduced total cell count in synovial lavage compared to the zymosan control group [1]. Notably, the study also tested three other structurally-defined flavonoids (at 1 and 10 mg/kg) from the same plant source, providing a direct intra-class comparison [1]. Dihydroobovatin was effective at a 10-fold lower dose than these comparator flavonoids (0.1-1.0 mg/kg vs. 1-10 mg/kg), indicating superior potency in this model [1].

Anti-inflammatory Antinociceptive In vivo pharmacology

In Vivo Safety Profile

The same study conducted acute and subchronic toxicity assays for dihydroobovatin [1]. In the acute toxicity assay, dihydroobovatin was administered at doses of 1, 10, and 100 mg/kg and did not induce toxic effects [1]. In a 14-day subchronic assay, daily administration of 0.01 mg/kg did not produce significant toxic effects or alter motor function in the rotarod test [1]. This safety data provides a critical differentiator when compared to many anti-inflammatory agents that exhibit dose-limiting toxicities or CNS side effects.

Toxicology Safety pharmacology In vivo

SAR: Acetylation and Anti-inflammatory Potency

Research on structurally similar semi-synthetic compounds revealed that acetylation is a critical determinant of anti-inflammatory activity [1]. Tests performed with seven semi-synthetic compounds produced from a precursor structurally similar to dihydroobovatin (both possess a benzene ring and rhamnose sugar) showed that anti-inflammatory activity is reduced by up to 8 times in un-acetylated derivatives [1]. This finding underscores that the specific substitution pattern of dihydroobovatin is not a trivial variation but a key driver of its biological efficacy, and explains why closely related, non-acetylated analogs would be poor substitutes.

Structure-Activity Relationship SAR Anti-inflammatory

Dihydroobovatin Application Scenarios


Inflammatory Pain Models (TMJ Arthritis)

Dihydroobovatin is the compound of choice for researchers modeling inflammatory hypernociception, particularly in the temporomandibular joint (TMJ) arthritis model [1]. Its demonstrated in vivo efficacy at low doses (0.1-1.0 mg/kg) and favorable safety profile, including a lack of motor impairment, make it superior to other flavonoids tested in the same model [1]. This scenario leverages the direct head-to-head comparative data available for this specific application.

SAR Studies on Acetylation-Dependent Activity

For medicinal chemistry and natural product research groups investigating the role of acetylation in flavonoid bioactivity, dihydroobovatin serves as a critical positive control or lead scaffold [1]. The evidence that non-acetylated analogs can exhibit up to an 8-fold reduction in anti-inflammatory activity positions dihydroobovatin as an essential reference compound for SAR campaigns aimed at optimizing anti-inflammatory potency through acetylation [1].

Safety Pharmacology & Toxicology Screening

Dihydroobovatin is a valuable reference compound for safety pharmacology and toxicology studies due to its documented in vivo safety profile. It can serve as a benchmark for assessing the therapeutic window and CNS safety (e.g., motor coordination) of new chemical entities in development for inflammatory conditions [1]. Its lack of significant toxicity at doses up to 100 mg/kg (acute) and absence of motor impairment in the rotarod test provide a clear, quantifiable baseline [1].

Technical Documentation Hub

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